

# The Discovery and History of Lacto-N-Triose II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth exploration of the origins, biochemical significance, and synthesis of a core human milk oligosaccharide.

## Introduction

**Lacto-N-triose II** (LNT II) is a neutral trisaccharide and a fundamental core structure of many complex human milk oligosaccharides (HMOs). Its chemical structure is Galactose- $\beta$ 1,3-N-acetylglucosamine- $\beta$ 1,4-Glucose (Gal- $\beta$ 1,3-GlcNAc- $\beta$ 1,4-Glc). As a key component of the intricate family of HMOs, LNT II plays a significant role in infant health by acting as a prebiotic, modulating the immune system, and contributing to the defense against pathogens. This technical guide provides a comprehensive overview of the discovery, history, biochemical properties, and synthesis of LNT II, tailored for researchers, scientists, and drug development professionals.

# **Discovery and History**

The journey to understanding **lacto-N-triose II** is intrinsically linked to the broader history of research into human milk oligosaccharides. While a precise date for the individual discovery and naming of **lacto-N-triose II** is not readily available in recent literature, the foundational work on HMOs dates back to the mid-20th century.

Around the 1930s, a carbohydrate fraction in human milk, termed "gynolactose," was identified, sparking initial interest in these complex sugars.[1][2][3] It was the pioneering work of chemists like Richard Kuhn in the 1950s that led to the isolation and structural elucidation of the first



HMOs.[1] This era marked a significant turning point, as researchers began to unravel the complex structures of these molecules and investigate their biological functions, particularly their role as "bifidus factors" that promote the growth of beneficial gut bacteria in infants.[1][2] [3] The identification of lacto-N-tetraose in 1954 was a key milestone in this field.[1] Although not explicitly dated, the discovery of **lacto-N-triose II** would have emerged from this intensive period of characterization of the numerous oligosaccharides present in human milk.

# Biochemical Properties and Physiological Significance

**Lacto-N-triose II** is a non-fucosylated, neutral HMO and serves as a crucial precursor for the biosynthesis of more complex HMOs, such as lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT).[4] Its unique structure confers several physiological benefits:

- Prebiotic Activity: LNT II promotes the growth of beneficial gut bacteria, particularly
   Bifidobacterium species, which are dominant in the gut microbiota of breastfed infants.[4]
- Immune Modulation: Like other HMOs, LNT II is involved in regulating the infant's developing immune system. It can influence the maturation of intestinal epithelial cells and modulate immune responses.
- Pathogen Inhibition: LNT II can act as a soluble decoy receptor, preventing pathogens from attaching to the surface of intestinal cells, thereby reducing the risk of infections.

# Synthesis of Lacto-N-Triose II

The limited availability of LNT II from natural sources has driven the development of various synthesis strategies, including chemical synthesis, enzymatic synthesis, and whole-cell biocatalysis. The latter has proven to be a highly efficient method for large-scale production.

# **Enzymatic and Chemoenzymatic Synthesis**

Enzymatic synthesis of LNT II typically involves the use of specific glycosyltransferases, such as  $\beta$ -1,3-N-acetylglucosaminyltransferases, to catalyze the formation of the glycosidic bond between N-acetylglucosamine (GlcNAc) and lactose. Chemoenzymatic approaches combine the flexibility of chemical synthesis for creating specific building blocks with the high specificity of enzymatic reactions.



# Whole-Cell Biocatalysis using Engineered Escherichia coli

Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a powerful platform for the high-yield production of LNT II. This approach involves genetically modifying the host strain to enhance the biosynthesis of necessary precursors and express the required glycosyltransferases.

Quantitative Data on LNT II Production:

| Production<br>Method       | Host<br>Organism    | Key<br>Enzyme(s)                                         | Titer (g/L) | Productivity<br>(g/L·h) | Reference |
|----------------------------|---------------------|----------------------------------------------------------|-------------|-------------------------|-----------|
| Whole-Cell<br>Biocatalysis | Escherichia<br>coli | β-1,3-N-<br>acetylglucosa<br>minyltransfer<br>ase (LgtA) | 46.2        | 0.77                    | [5]       |
| Whole-Cell<br>Biocatalysis | Escherichia<br>coli | β-1,3-<br>acetylglucosa<br>minyltransfer<br>ase          | 15.8        | -                       | [6]       |
| Whole-Cell<br>Biocatalysis | Escherichia<br>coli | β-1,3-N-<br>acetylglycoa<br>minotransfera<br>se (LgtA)   | 57.44 ± 3.5 | -                       | [7]       |

# Experimental Protocols Representative Protocol for LNT II Production in Engineered E. coli

This protocol is a composite representation based on methodologies described in the scientific literature for the production of LNT II using metabolically engineered E. coli.[5][6][7]

#### 1. Strain Cultivation:



- An engineered E. coli strain, designed for LNT II production, is cultured in a suitable fermentation medium.
- The culture is grown in a bioreactor with controlled temperature, pH, and dissolved oxygen levels. For instance, a preliminary culturing temperature of 37°C may be used, which is then lowered to induce protein expression.[8]

#### 2. Induction of Gene Expression:

• Once the culture reaches a specific optical density (e.g., OD600 of 12), the expression of the genes encoding the enzymes in the LNT II synthesis pathway is induced.[8] This is often achieved by adding an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG).

#### 3. Fed-Batch Fermentation:

• A fed-batch strategy is typically employed to achieve high cell densities and high product titers. This involves the continuous or semi-continuous feeding of a concentrated nutrient solution (e.g., glycerol as a carbon source and lactose as a substrate) into the bioreactor.[5]

#### 4. Product Formation:

• The engineered E. coli cells take up the provided substrates and utilize their engineered metabolic pathways to synthesize LNT II, which is then often secreted into the fermentation broth.

#### 5. Product Purification:

- After the fermentation is complete, the biomass is separated from the fermentation broth, typically by centrifugation or filtration.[9]
- The supernatant, containing LNT II, is then subjected to a series of purification steps. These
  can include filtration to remove remaining cells and proteins, followed by chromatography
  techniques to isolate and purify the LNT II.[9] Nanofiltration is a common method used in this
  process.[9]

# **Analytical Methods for LNT II Characterization**

- 1. High-Performance Liquid Chromatography (HPLC):
- HPLC is a standard technique for the quantification of LNT II in fermentation samples and for assessing its purity. A variety of columns and detection methods can be employed.



- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of LNT II, confirming the identity and stereochemistry of the monosaccharide units and the linkages between them.[10][11][12]
- 3. Mass Spectrometry (MS):
- Mass spectrometry is used to determine the molecular weight of LNT II and to confirm its structure through fragmentation analysis.[10]

#### Analytical Data for Lacto-N-Triose II:

| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| Molecular Formula | C20H35NO16   | [11][13]  |
| Molecular Weight  | 545.49 g/mol | [11][13]  |
| CAS Number        | 75645-27-1   | [11][13]  |

# Signaling Pathways and Logical Relationships

The beneficial effects of LNT II and other HMOs are mediated through their interaction with the gut microbiota and intestinal epithelial cells. While specific signaling pathways directly activated by LNT II are still an active area of research, the general mechanisms of HMO interaction often involve Toll-like receptors (TLRs) on the surface of intestinal epithelial and immune cells.





Click to download full resolution via product page

Caption: Interaction of LNT II with gut microbiota and intestinal epithelial cells.

The diagram above illustrates the proposed mechanism of action for LNT II. In the intestinal lumen, LNT II promotes the growth of beneficial gut microbiota and can inhibit the adhesion of pathogens to the intestinal wall. Metabolites from the gut microbiota, as well as direct interactions of HMOs, can activate Toll-like receptors such as TLR2 on the surface of intestinal epithelial cells.[14][15][16] This activation initiates intracellular signaling cascades that lead to the modulation of immune responses and the enhancement of the intestinal barrier function. [14][15][16]





Click to download full resolution via product page

Caption: General workflow for the production of LNT II via fermentation.



This workflow outlines the key stages in the production of LNT II using engineered microorganisms. It begins with upstream processes of strain engineering and media preparation, followed by the core fermentation process, and concludes with downstream processing to purify the final product.

## Conclusion

**Lacto-N-triose II** stands as a testament to the intricate and beneficial composition of human milk. From its likely discovery during the mid-20th century exploration of HMOs to the advanced metabolic engineering strategies currently employed for its production, LNT II continues to be a subject of significant scientific interest. Its role as a prebiotic, immune modulator, and building block for more complex HMOs underscores its potential for applications in infant nutrition, functional foods, and therapeutics. Further research into its specific molecular interactions and signaling pathways will undoubtedly unveil even more of its physiological importance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Historical Aspects of Human Milk Oligosaccharides PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Historical aspects of human milk oligosaccharides PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in Physiological Significance and Biosynthesis of Lacto- N-triose II: Insights into a Crucial Biomolecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering of Escherichia coli for Lacto- N-triose II Production with High Productivity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering Escherichia coli for highly efficient production of lacto-N-triose II from N-acetylglucosamine, the monomer of chitin PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of Metabolic Engineering and High-throughput Screening to Realize High-Producing Lacto- N-triose II in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]

## Foundational & Exploratory





- 9. WO2020233958A1 Purification of oligosaccharides from a fermentation broth by using filtration Google Patents [patents.google.com]
- 10. Lacto-N-triose (LNT2) Analytical Reference [elicityl-oligotech.com]
- 11. Lacto-N-Triose (LNT2) (>90% NMR) [elicityl-oligotech.com]
- 12. Lacto-N-Triose (LNT2) fructose isomer (>90% NMR) [elicityl-oligotech.com]
- 13. lacto-N-triose II | C20H35NO16 | CID 53477860 PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Distinctive probiotic features share common TLR2-dependent signalling in intestinal epithelial cells PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interactions between toll-like receptors signaling pathway and gut microbiota in host homeostasis PMC [pmc.ncbi.nlm.nih.gov]
- 16. Barrier-protective function of intestinal epithelial Toll-like receptor 2 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and History of Lacto-N-Triose II: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164694#discovery-and-history-of-lacto-n-triose-ii]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com